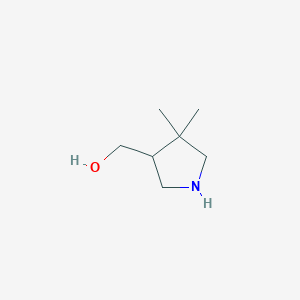

(4,4-Dimethylpyrrolidin-3-yl)methanol

CAS No.: 1784059-76-2

Cat. No.: VC2825654

Molecular Formula: C7H15NO

Molecular Weight: 129.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1784059-76-2 |

|---|---|

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.2 g/mol |

| IUPAC Name | (4,4-dimethylpyrrolidin-3-yl)methanol |

| Standard InChI | InChI=1S/C7H15NO/c1-7(2)5-8-3-6(7)4-9/h6,8-9H,3-5H2,1-2H3 |

| Standard InChI Key | RNLYNQCOUUKVGM-UHFFFAOYSA-N |

| SMILES | CC1(CNCC1CO)C |

| Canonical SMILES | CC1(CNCC1CO)C |

Introduction

Molecular Information

-

IUPAC Name: (4,4-Dimethylpyrrolidin-3-yl)methanol

-

Molecular Formula: C7H15NO

-

CAS Number: Not explicitly provided for the base compound; hydrochloride derivative CAS is 2375262-34-1 .

Structural Features

The compound consists of a pyrrolidine ring substituted with two methyl groups at the 4-position and a hydroxymethyl group at the 3-position. This unique substitution pattern imparts specific steric and electronic properties.

| Property | Value |

|---|---|

| 2D Structure | Pyrrolidine ring with CH2OH and CH3 groups |

| SMILES Notation | CC1(CNCC1CO) |

| InChI Key | UJHXMFIXBBNLHV-UHFFFAOYSA-N |

Basic Characteristics

-

Physical State: Likely a solid or viscous liquid at room temperature.

-

Solubility: Expected to be soluble in polar solvents such as water and alcohols due to the hydroxyl group.

Reactivity

The hydroxymethyl group makes this compound reactive toward oxidation (to form aldehydes or acids) or esterification reactions. The pyrrolidine ring is a common scaffold in medicinal chemistry.

Synthesis

The synthesis of (4,4-Dimethylpyrrolidin-3-yl)methanol can involve:

-

Formation of the pyrrolidine ring through cyclization reactions.

-

Introduction of the hydroxymethyl group using formaldehyde or similar reagents under basic conditions.

-

Methylation at the 4-position using alkylating agents.

Further details on specific synthetic routes are not available in the provided data but could be explored in related literature.

Potential Uses in Medicinal Chemistry

Pyrrolidine derivatives are widely studied for their biological activities:

-

May serve as intermediates in drug synthesis.

-

Could be explored for receptor binding or enzyme inhibition due to its steric and electronic properties.

Role in Organic Synthesis

The compound's hydroxymethyl group makes it a versatile building block for constructing more complex molecules.

Known Derivatives

A notable derivative is (4,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride, which has been documented with the following properties:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume